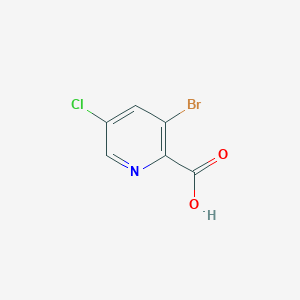
3-Bromo-5-chloropyridine-2-carboxylic acid
Overview
Description
3-Bromo-5-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 . It is used in various fields of chemistry due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloropyridine-2-carboxylic acid consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a bromine atom, at the 5th position with a chlorine atom, and at the 2nd position with a carboxylic acid group .Physical And Chemical Properties Analysis
3-Bromo-5-chloropyridine-2-carboxylic acid has a molecular weight of 236.45 . It is a solid substance with a density of 1.917 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis and Functionalization
3-Bromo-5-chloropyridine-2-carboxylic acid is primarily used in the synthesis of various chemical compounds. For instance, it's involved in the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids, indicating its role in complex chemical transformations (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004). Additionally, it serves as an important intermediate in the synthesis of chlor-antraniliprole, a new insecticide, showcasing its utility in agricultural chemistry (Niu Wen-bo, 2011).
Catalysis
In the field of catalysis, 3-Bromo-5-chloropyridine-2-carboxylic acid is involved in amination reactions. A study demonstrated its use in selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, which is crucial in organic synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Crystallography and Structural Analysis
This compound is also significant in crystallography and structural analysis. For example, research on the synthesis and spectroscopic characterization of related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, involves detailed studies of crystal structures, which are essential in understanding molecular interactions and properties (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Biological Evaluation
It's used in biological evaluations as well. A study synthesized acyclic pyridine C-nucleosides using 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which is a derivative, for evaluation against various tumor-cell lines and viruses, highlighting its potential in medicinal chemistry (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Safety and Hazards
The compound is classified under the GHS07 category and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-5-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXGYGVXBPNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672921 | |
| Record name | 3-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189513-50-5 | |
| Record name | 3-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




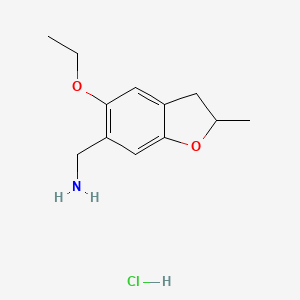

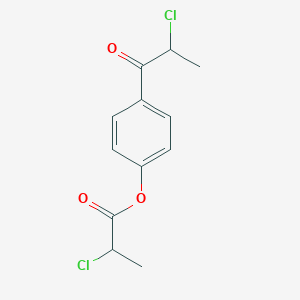


![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
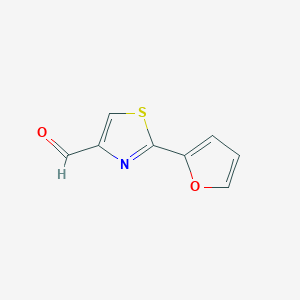
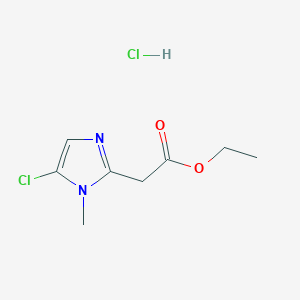
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)
